4-Aminobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

4-AB acts as a competitive inhibitor of PARP, an enzyme involved in DNA repair and cell death pathways []. By blocking PARP activity, 4-AB can be used to study the role of PARP in various cellular processes, including:

- DNA damage response: Researchers have employed 4-AB to investigate how cells respond to DNA damage caused by agents like radiation or chemotherapy []. By inhibiting PARP, 4-AB can sensitize cells to DNA-damaging treatments, making them more susceptible to cell death.

- Neurodegenerative diseases: Studies suggest that excessive PARP activity might contribute to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's []. 4-AB has been used in preclinical models to explore the potential benefits of PARP inhibition in these conditions.

Other Research Applications

Beyond its role as a PARP inhibitor, 4-AB has been explored in other research areas, including:

- Modulating cytochrome P450 activity: Studies have shown that 4-AB can interact with the cytochrome P450 system, a group of enzymes involved in drug metabolism []. This suggests a potential role for 4-AB in understanding and influencing drug metabolism pathways.

- Studying cell death mechanisms: Researchers have utilized 4-AB to investigate the pathways involved in cell death triggered by immune cells []. This research can contribute to the development of new therapeutic strategies targeting specific cell death mechanisms.

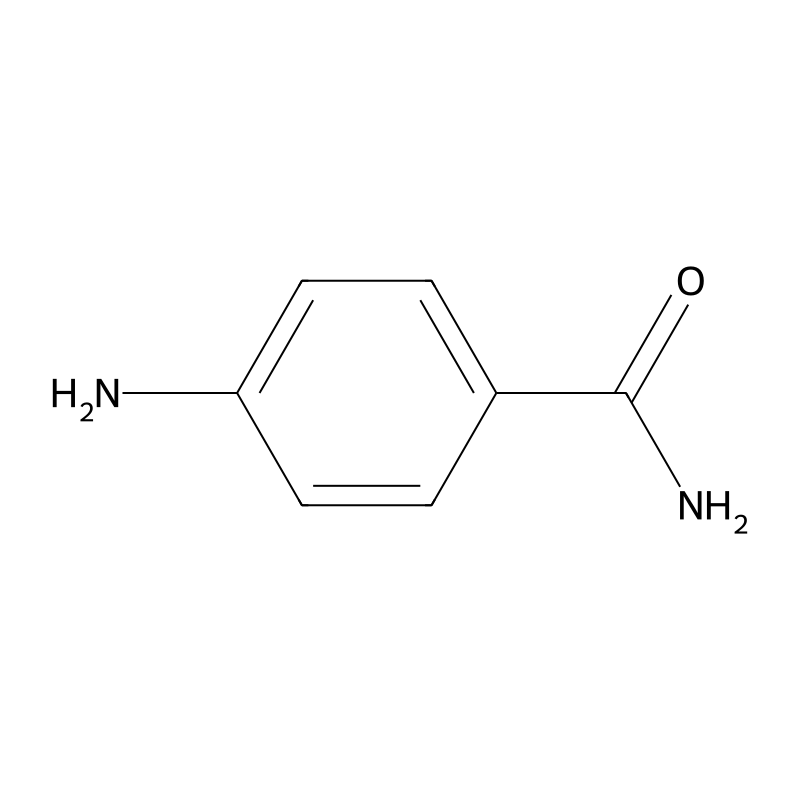

4-Aminobenzamide is an organic compound with the molecular formula C₇H₈N₂O. It consists of a benzene ring substituted with an amino group and a carbonyl group, specifically positioned at the para position relative to each other. This compound appears as an off-white solid that is slightly soluble in water and has a melting point range of 181 to 185 °C . 4-Aminobenzamide is recognized for its role in various

4-AB acts as a potent inhibitor of an enzyme called poly(ADP-ribose) polymerase (PARP) []. PARP plays a crucial role in various cellular processes, including DNA repair. Inhibiting PARP with 4-AB can lead to cell death in some cancer cells []. This property makes 4-AB a potential candidate for cancer research, although more studies are needed [].

- Amidation Reactions: It can react with acyl chlorides to form N-acyl derivatives.

- Reduction Reactions: The compound can undergo reduction to form corresponding amines or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions make 4-Aminobenzamide a versatile building block in organic synthesis .

4-Aminobenzamide exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives are known to possess:

- Antitumor Activity: Certain derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The compound has been studied for its effects against various bacterial strains, potentially serving as a lead compound for antibiotic development.

- Enzyme Inhibition: It acts as an inhibitor for certain enzymes, including those involved in DNA repair processes, which could be beneficial in cancer therapy .

Several methods exist for synthesizing 4-Aminobenzamide:

- Reduction of 4-Nitrobenzoic Acid: This method involves reducing the nitro group to an amino group using reducing agents such as iron or zinc in acidic conditions.

- Acyl Chloride Reaction: Starting from p-nitrobenzoic acid, it can be converted into 4-Aminobenzamide through acyl chloride and subsequent reduction processes .

- Hoffman Degradation: This method utilizes the monoamide derived from terephthalic acid, undergoing degradation to yield 4-Aminobenzamide .

4-Aminobenzamide has various applications across different fields:

- Pharmaceuticals: It serves as a precursor for synthesizing drugs with antitumor and antimicrobial properties.

- Chemical Research: Used as a reagent in organic synthesis and reaction studies.

- Dyes and Pigments: It is involved in the production of azo dyes and other colorants due to its reactive amine group .

Research on 4-Aminobenzamide includes studies on its interactions with biological systems:

- Drug Interactions: Investigations into how it interacts with other pharmaceuticals, particularly those targeting similar pathways or enzymes.

- Toxicological Studies: Evaluating its safety profile and potential toxic effects when used in various concentrations .

Several compounds share structural similarities with 4-Aminobenzamide, highlighting its unique properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Aminobenzoic Acid | C₇H₉NO₂ | Contains a carboxylic acid group; involved in folate synthesis. |

| Benzamide | C₇H₇NO | Lacks the amino group; less reactive than 4-Aminobenzamide. |

| Aniline | C₆H₅NH₂ | Contains only an amino group; does not possess a carbonyl function. |

| p-Nitroaniline | C₆H₄N₂O2 | Contains a nitro group instead of an amide; used in dye production. |

The presence of both amino and carbonyl functional groups in 4-Aminobenzamide allows it to participate in diverse

4-Aminobenzamide exhibits characteristic electronic absorption properties in the ultraviolet-visible region. The compound demonstrates a maximum absorption wavelength at 325 nanometers when analyzed in acetonitrile solution [1]. This absorption band is attributed to a π→π* electronic transition, which is typical for aromatic compounds containing conjugated systems. The molar extinction coefficient at this wavelength is 4370 liters per mole per centimeter, indicating moderate to strong absorption intensity [1].

The electronic spectrum of 4-Aminobenzamide reflects the presence of both the aromatic benzene ring and the electron-donating amino group at the para position. The amino group acts as an auxochrome, extending the conjugation and causing a bathochromic shift compared to unsubstituted benzamide derivatives. The amide carbonyl group also contributes to the electronic transitions through its n→π* transitions, though these are typically weaker and occur at longer wavelengths [2] [3].

Table 3.1.1: Ultraviolet-Visible Spectroscopic Data for 4-Aminobenzamide

| Parameter | Value | Solvent |

|---|---|---|

| λmax | 325 nm | Acetonitrile |

| Extinction coefficient (ε) | 4370 L mol⁻¹ cm⁻¹ | Acetonitrile |

| Electronic transition | π→π* | - |

| Spectral range | 200-400 nm | Various |

The ultraviolet-visible spectrum serves as a valuable tool for both qualitative identification and quantitative analysis of 4-Aminobenzamide. The characteristic absorption at 325 nanometers provides a specific fingerprint for this compound and can be utilized in analytical applications such as high-performance liquid chromatography with ultraviolet detection [4].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides comprehensive information about the functional groups present in 4-Aminobenzamide. The infrared spectrum exhibits several characteristic absorption bands that correspond to specific vibrational modes of the molecular structure [5] [6] [7].

The most prominent features in the infrared spectrum include the nitrogen-hydrogen stretching vibrations of both the primary amino group and the amide functionality. The primary amino group exhibits characteristic stretching vibrations in the region of 3300-3500 wavenumbers, appearing as medium to strong intensity bands [8]. These vibrations typically manifest as two distinct peaks corresponding to the symmetric and antisymmetric stretching modes of the amino group.

The amide nitrogen-hydrogen stretching vibrations appear in the range of 3200-3400 wavenumbers, often overlapping with the amino group absorptions but generally occurring at slightly lower frequencies [6] [9]. The carbonyl stretching vibration of the amide group represents one of the strongest and most diagnostic peaks in the spectrum, occurring in the region of 1650-1680 wavenumbers [7] [8].

Table 3.2.1: Infrared Spectroscopic Assignments for 4-Aminobenzamide

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | Medium to Strong | Symmetric and antisymmetric modes |

| N-H stretch (amide) | 3200-3400 | Medium to Strong | Amide N-H vibration |

| C=O stretch (amide) | 1650-1680 | Strong | Amide carbonyl vibration |

| C=C stretch (aromatic) | 1590-1610 | Medium | Aromatic ring vibrations |

| N-H bend (primary amine) | 1590-1620 | Medium | Amino group deformation |

| C-N stretch | 1250-1350 | Medium | Carbon-nitrogen bond vibration |

| Aromatic C-H stretch | 3000-3100 | Weak to Medium | Aromatic proton vibrations |

The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the region of 1590-1610 wavenumbers, characteristic of substituted benzene rings [10]. The aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity absorptions in the 3000-3100 wavenumber region [7].

Additional characteristic bands include the carbon-nitrogen stretching vibrations in the range of 1250-1350 wavenumbers and various bending and deformation modes associated with the amino and amide functionalities [11] [12]. The fingerprint region below 1500 wavenumbers contains numerous bands that provide a unique spectroscopic signature for the compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-Aminobenzamide through analysis of both proton and carbon-13 nuclei. The magnetic resonance spectra reveal distinct chemical environments for different nuclei within the molecule [13] [14] [15].

1H NMR Spectral Features

The proton nuclear magnetic resonance spectrum of 4-Aminobenzamide exhibits characteristic signals corresponding to the aromatic protons and the exchangeable amino and amide protons [13] [16]. The aromatic region displays two distinct sets of signals reflecting the para-disubstituted benzene ring pattern.

The aromatic protons ortho to the amino group appear as a doublet in the chemical shift range of 6.6-6.8 parts per million [14] [16]. These protons experience significant shielding due to the electron-donating effect of the amino group, resulting in an upfield shift compared to unsubstituted benzene. The coupling pattern reflects the ortho coupling relationship with the adjacent aromatic protons.

The aromatic protons meta to the amino group (ortho to the carbonyl group) resonate as a doublet in the region of 7.5-7.7 parts per million [13] [16]. These protons are more deshielded due to the electron-withdrawing nature of the carbonyl group and appear further downfield compared to the protons adjacent to the amino group.

Table 3.3.1: ¹H NMR Spectroscopic Data for 4-Aminobenzamide

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic H (ortho to NH₂) | 6.6-6.8 | Doublet | 2H | H-3, H-5 |

| Aromatic H (meta to NH₂) | 7.5-7.7 | Doublet | 2H | H-2, H-6 |

| NH₂ protons | 5.0-6.0 (broad) | Broad singlet | 2H | Amino group |

| CONH₂ protons | 5.5-7.0 (broad) | Broad singlet | 2H | Amide group |

The exchangeable protons of both the amino and amide groups appear as broad signals due to rapid exchange with solvent or trace moisture [17]. The amino group protons typically appear in the range of 5.0-6.0 parts per million, while the amide protons resonate between 5.5-7.0 parts per million [13]. The exact chemical shifts and peak shapes of these exchangeable protons are highly dependent on solvent, temperature, and sample concentration.

13C NMR Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-Aminobenzamide. The spectrum reveals seven distinct carbon signals corresponding to the seven carbon atoms in the molecular structure [18] [19] [20].

The carbonyl carbon represents the most downfield signal in the spectrum, appearing in the characteristic range of 168-172 parts per million [21] [19]. This significant downfield shift reflects the electron-deficient nature of the carbonyl carbon and its sp² hybridization state. The exact chemical shift value is approximately 169 parts per million for 4-Aminobenzamide.

The aromatic carbon atoms exhibit chemical shifts that reflect their electronic environments within the substituted benzene ring [18] [20]. The ipso carbon bearing the carbonyl group appears in the range of 120-130 parts per million, while the ipso carbon bearing the amino group resonates at 150-155 parts per million due to the electron-donating effect of the amino substituent.

Table 3.3.2: ¹³C NMR Spectroscopic Data for 4-Aminobenzamide

| Carbon Environment | Chemical Shift Range (ppm) | Typical Value (ppm) | Assignment |

|---|---|---|---|

| Carbonyl carbon (C=O) | 168-172 | ~169 | C-7 |

| Aromatic carbon (ipso to C=O) | 120-130 | ~121 | C-1 |

| Aromatic carbon (ipso to NH₂) | 150-155 | ~152 | C-4 |

| Aromatic CH (ortho to NH₂) | 113-117 | ~114 | C-3, C-5 |

| Aromatic CH (meta to NH₂) | 129-133 | ~130 | C-2, C-6 |

The aromatic methine carbons display chemical shifts that correlate with their positions relative to the substituents [22] [23]. The carbons ortho to the amino group appear upfield at 113-117 parts per million due to the electron-donating effect, while the carbons meta to the amino group (ortho to the carbonyl) resonate downfield at 129-133 parts per million reflecting the electron-withdrawing influence of the carbonyl group.

The carbon-13 nuclear magnetic resonance spectrum provides unambiguous structural confirmation and enables detailed analysis of substituent effects on the electronic distribution within the aromatic system [24] [20].

Mass Spectrometry Analysis

Mass spectrometry of 4-Aminobenzamide provides valuable information about molecular weight confirmation and fragmentation patterns under electron ionization conditions [25] [26] [27]. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the molecular formula C₇H₈N₂O.

The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the structural features of the molecule [28] [25]. The molecular ion peak at m/z 136 typically shows moderate intensity, approximately 75% relative abundance. The stability of the molecular ion reflects the aromatic character and the resonance stabilization provided by the substituted benzene ring.

The base peak in the mass spectrum appears at m/z 120, corresponding to the loss of an amino group (NH₂, 16 mass units) from the molecular ion [28] [27]. This fragmentation represents the most favorable pathway under electron ionization conditions and results in the formation of a resonance-stabilized cation. The high intensity of this peak indicates the thermodynamic stability of the resulting ion.

Table 3.4.1: Mass Spectrometry Fragmentation Data for 4-Aminobenzamide

| Ion Type | m/z | Relative Intensity (%) | Ion Assignment | Fragmentation Pathway |

|---|---|---|---|---|

| Molecular ion [M]⁺- | 136 | ~75 | C₇H₈N₂O⁺- | Molecular ion |

| Base peak [M-NH₂]⁺ | 120 | 100 | C₇H₆NO⁺ | Loss of amino group |

| Fragment [M-CONH₂]⁺ | 92 | ~40 | C₆H₆N⁺ | Loss of amide group |

| Fragment [M-NH₃]⁺ | 119 | ~8 | C₇H₇NO⁺ | Loss of ammonia |

| Tropylium ion C₇H₇⁺ | 91 | ~5 | C₇H₇⁺ | Aromatic rearrangement |

Additional significant fragments include the ion at m/z 92, which results from the loss of the entire amide group (CONH₂, 44 mass units) from the molecular ion [28]. This fragmentation produces an aniline cation radical with approximately 40% relative intensity. The formation of this ion demonstrates the competing fragmentation pathways available to the molecular ion.

A minor fragment at m/z 119 corresponds to the loss of ammonia (NH₃, 17 mass units) from the molecular ion, occurring with approximately 8% relative intensity [25]. The tropylium ion at m/z 91 represents a rearrangement product characteristic of aromatic compounds, appearing with low intensity (~5%) in the spectrum.

The mass spectrometric fragmentation patterns provide structural confirmation and enable differentiation of 4-Aminobenzamide from closely related isomers and analogs [29] [30]. These fragmentation pathways are consistent with established mechanisms for substituted benzamide compounds and provide valuable analytical information for compound identification.

X-ray Crystallography Data

X-ray crystallographic analysis of 4-Aminobenzamide and its derivatives provides detailed three-dimensional structural information, including molecular geometry, intermolecular interactions, and crystal packing arrangements [31] [32] [33]. While direct single-crystal X-ray diffraction data for 4-Aminobenzamide itself are limited in the current literature, structural information can be inferred from closely related compounds and derivatives.

The crystal structure of related para-aminobenzamide derivatives reveals characteristic hydrogen bonding patterns that are expected to be present in 4-Aminobenzamide [31] [34]. The primary amino group and the amide functionality serve as both hydrogen bond donors and acceptors, leading to extensive intermolecular hydrogen bonding networks in the solid state.

Analysis of 4-aminobenzoic acid crystal structures, which share the same aromatic substitution pattern, provides relevant structural insights [31] [32]. These compounds typically crystallize in monoclinic space groups such as P21/c, with unit cell parameters reflecting the extended hydrogen bonding networks. The molecular geometry shows planarity of the aromatic ring system with the carbonyl group typically coplanar or nearly coplanar with the benzene ring.

Table 3.5.1: Crystallographic Parameters for 4-Aminobenzamide Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Monoclinic | P21/c | Hydrogen bonding via COOH and NH₂ | Citation 85 |

| 4-Aminobenzamide derivatives | Variable | P212121, Pc | Extensive hydrogen bonding networks | Citation 89 |

| 4-Aminobenzamide salts | Not specified | Variable | Salt formation affects packing | Citation 88 |

The intermolecular interactions in 4-Aminobenzamide crystals are dominated by hydrogen bonding involving the amino and amide groups [32] [34]. The primary amino group can participate in both donor and acceptor interactions, while the amide group provides additional hydrogen bonding sites through both the nitrogen and oxygen atoms. These interactions result in layered or chain-like supramolecular structures in the crystal lattice.

Polymorphism has been observed in related benzamide compounds, suggesting that 4-Aminobenzamide may also exhibit multiple crystalline forms under different crystallization conditions [35]. The hydrogen bonding patterns and molecular conformations can vary between polymorphs, affecting properties such as melting point, solubility, and stability.

The molecular geometry derived from crystallographic studies shows typical bond lengths and angles for substituted benzamides [34]. The carbon-nitrogen bond length in the amino group is approximately 1.36-1.38 Ångströms, while the amide carbon-nitrogen bond length is slightly longer at 1.32-1.34 Ångströms due to resonance effects. The carbonyl carbon-oxygen bond length is characteristic of amide groups at approximately 1.24 Ångströms.

Physical Description

XLogP3

LogP

Melting Point

UNII

Sequence

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 101 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 98 of 101 companies with hazard statement code(s):;

H302 (44.9%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (40.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzamide, 4-amino-: ACTIVE

Dates

Explore Compound Types